molecular formula C9H5ClF4O B13589902 3'-Fluoro-5'-(trifluoromethyl)phenacyl chloride

3'-Fluoro-5'-(trifluoromethyl)phenacyl chloride

Katalognummer: B13589902
Molekulargewicht: 240.58 g/mol
InChI-Schlüssel: NMWHIFKVTRDNQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-Fluoro-5’-(trifluoromethyl)phenacyl chloride is an organic compound characterized by the presence of both fluorine and chlorine atoms, as well as a trifluoromethyl group

Vorbereitungsmethoden

The synthesis of 3’-Fluoro-5’-(trifluoromethyl)phenacyl chloride typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzoyl chloride with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

3’-Fluoro-5’-(trifluoromethyl)phenacyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3’-Fluoro-5’-(trifluoromethyl)phenacyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3’-Fluoro-5’-(trifluoromethyl)phenacyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups enhances the compound’s ability to form strong interactions with these targets, leading to its biological effects. The pathways involved in its mechanism of action can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

3’-Fluoro-5’-(trifluoromethyl)phenacyl chloride can be compared with other similar compounds, such as:

The uniqueness of 3’-Fluoro-5’-(trifluoromethyl)phenacyl chloride lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H5ClF4O

Molekulargewicht

240.58 g/mol

IUPAC-Name

2-chloro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H5ClF4O/c10-4-8(15)5-1-6(9(12,13)14)3-7(11)2-5/h1-3H,4H2

InChI-Schlüssel

NMWHIFKVTRDNQB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.